molecular formula C14H22N2OS2 B11186084 (5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

(5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11186084
M. Wt: 298.5 g/mol
InChI Key: RNSOBCIFXZCEPX-UHFFFAOYSA-N
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Description

(5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound with a unique structure that includes a thiazolidinone ring, a dimethylcyclohexyl group, and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one typically involves multiple steps. One common method includes the condensation of 2,3-dimethylcyclohexylamine with an appropriate aldehyde or ketone to form an imine intermediate. This intermediate is then reacted with a thiazolidinone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit properties such as antimicrobial, antifungal, or antiviral activity, making it a candidate for drug development.

Medicine

In medicine, the compound’s potential therapeutic effects are explored. It may be investigated for its ability to interact with specific biological targets, leading to the development of new pharmaceuticals.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other materials with unique properties.

Mechanism of Action

The mechanism of action of (5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    Ethyl acetoacetate: A widely used chemical intermediate with a similar ester functional group.

    Fluorine compounds: Known for their unique reactivity and applications in various fields.

Uniqueness

What sets (5E)-5-{[(2,3-dimethylcyclohexyl)amino]methylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one apart is its combination of a thiazolidinone ring with a dimethylcyclohexyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Properties

Molecular Formula

C14H22N2OS2

Molecular Weight

298.5 g/mol

IUPAC Name

5-[(2,3-dimethylcyclohexyl)iminomethyl]-3-ethyl-4-hydroxy-1,3-thiazole-2-thione

InChI

InChI=1S/C14H22N2OS2/c1-4-16-13(17)12(19-14(16)18)8-15-11-7-5-6-9(2)10(11)3/h8-11,17H,4-7H2,1-3H3

InChI Key

RNSOBCIFXZCEPX-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=C(SC1=S)C=NC2CCCC(C2C)C)O

solubility

4.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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